2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide
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Overview
Description
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a benzamide moiety, and a methyl-substituted pyridine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide typically involves the reaction of 2-amino-6-methylpyridine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzamide linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylpyridine: A precursor in the synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide.
N-methylbenzamide: Shares the benzamide moiety but lacks the pyridine ring.
6-methyl-2-(phenylamino)nicotinamide: Similar structure with a phenyl group instead of the benzamide moiety.
Uniqueness
This compound is unique due to its combination of an amino group, a benzamide moiety, and a methyl-substituted pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for diverse applications in scientific research .
Properties
CAS No. |
1282176-17-3 |
---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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